N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide
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Description
“N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide” is a benzoxazole derivative . Benzoxazole derivatives are known for their various biological activities . They are used in research as a starting material for the synthesis of larger, usually bioactive structures .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves straightforward simple chemistry without any quantitative chromatographic separations . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is characterized by a benzene-fused oxazole ring structure . The aromaticity of these compounds makes them relatively stable, although as a heterocycle, they have reactive sites which allow for functionalization .Chemical Reactions Analysis
Benzoxazole derivatives undergo various chemical reactions. For instance, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives vary. For instance, benzoxazole is an aromatic organic compound with a molecular formula C7H5NO . It is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C .Mechanism of Action
While the exact mechanism of action of “N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide” is not specified in the search results, benzoxazole derivatives are known to exhibit a broad spectrum of pharmaceutical activity profile . For example, some benzoxazole derivatives have shown remarkable cytotoxicity with GI 50 values ranging between “0.589–14.3 µM” and “0.276–12.3 µM,” respectively, in the representative nine subpanels of human tumor cell lines .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-28(25,26)17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQREZCMEPOKMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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